Methyl 3-(dipropylamino)-2-methylpropionate
Description
Properties
CAS No. |
31084-17-0 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 3-(dipropylamino)-2-methylpropanoate |
InChI |
InChI=1S/C11H23NO2/c1-5-7-12(8-6-2)9-10(3)11(13)14-4/h10H,5-9H2,1-4H3 |
InChI Key |
VGUXUBAHVQOINX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dipropylamino)-2-methylpropionate typically involves the esterification of 3-(dipropylamino)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dipropylamino)-2-methylpropionate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under mild conditions.
Major Products
Hydrolysis: 3-(dipropylamino)-2-methylpropanoic acid and methanol.
Reduction: 3-(dipropylamino)-2-methylpropanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 3-(dipropylamino)-2-methylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(dipropylamino)-2-methylpropionate involves its interaction with specific molecular targets. The dipropylamino group can interact with various receptors or enzymes, leading to changes in their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between Methyl 3-(dipropylamino)-2-methylpropionate and analogous compounds:
Key Observations:
- Lipophilicity: The dipropylamino group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methoxyethyl in ). This property may improve membrane permeability in drug candidates.
- Functional Group Stability : Unlike sulfur-containing analogs (e.g., 3-acetylthio derivatives ), the target compound lacks oxidizable thioesters, enhancing oxidative stability.
Biological Activity
Methyl 3-(dipropylamino)-2-methylpropionate is an organic compound that exhibits notable biological activity, primarily due to its unique dipropylamino group. This feature allows for interactions with various biological receptors and enzymes, making it a compound of interest in pharmaceutical research.
- Molecular Formula : C₁₃H₂₅NO₂
- Molecular Weight : Approximately 201.31 g/mol
- Boiling Point : ~286.4 °C
- Density : 0.902 g/cm³
The dipropylamino group enhances the compound's solubility and reactivity, which are crucial for its biological interactions. This structural characteristic differentiates it from other propanoates and contributes to its pharmacological potential.
The biological activity of this compound can be attributed to the following mechanisms:
- Receptor Interaction : The dipropylamino moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Modulation : Similar compounds have been shown to inhibit or activate specific enzymes, affecting metabolic pathways.
- Pharmacological Properties : Studies suggest that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Methyl 3-(dibutylamino)-2-methylpropionate | 71735-20-1 | C₁₃H₂₇NO₂ | 229.36 g/mol |
| Methyl 3-(dimethylamino)-2-methylpropionate | 10205-34-2 | C₇H₁₅NO₂ | 145.20 g/mol |
| Methyl 3-(benzylthio)propionate | Not Available | C₁₁H₁₂O₂S | Not Available |
| Methyl 3-amino-2-methylpropanoate | 14678-48-9 | C₅H₁₁NO₂ | 117.15 g/mol |
This table highlights the variations in molecular structure and weight among similar compounds, which can influence their biological activities.
Case Studies and Research Findings
Research has demonstrated the potential applications of this compound in various fields:
- Antimicrobial Activity : Studies conducted on related compounds indicate potential antimicrobial properties against a range of pathogens, suggesting that this compound may exhibit similar effects.
- Neuropharmacology : Investigations into the interaction of dipropylamines with neurotransmitter systems reveal possible applications in treating neurological disorders.
- Synthesis and Yield : Various synthetic methods have been developed to produce this compound efficiently, maintaining high yields while ensuring purity.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 3-(dipropylamino)-2-methylpropionate?
Advanced: How can reaction parameters be systematically optimized to enhance the yield and enantiomeric purity of this compound in asymmetric synthesis?
Answer:
- Basic Methodology: The compound is typically synthesized via esterification of 3-(dipropylamino)-2-methylpropionic acid using methanol under acid catalysis. A common approach involves refluxing the carboxylic acid with methanol in the presence of concentrated sulfuric acid (1–5 mol%), followed by neutralization and purification via distillation or column chromatography .
- Advanced Optimization: To improve enantiomeric purity, asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-mediated esterification) can be employed. For parameter optimization:
- Temperature: Lower reaction temperatures (0–5°C) reduce racemization in chiral intermediates.
- Catalyst Screening: Test palladium-, nickel-, or organocatalysts for coupling steps (e.g., Ullmann-type reactions for amine incorporation).
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions, while toluene minimizes side reactions.
- Yield Tracking: Use in-line FTIR or HPLC to monitor reaction progress (e.g., loss of starting material at 210–220 nm) .
Example Reaction Conditions Table:
| Parameter | Typical Range | Optimization Strategy |
|---|---|---|
| Temperature | 0–80°C | Lower temps for chiral purity |
| Catalyst | H₂SO₄, lipases, Pd(PPh₃)₄ | Screen for enantioselectivity |
| Solvent | MeOH, DMF, toluene | Match polarity to mechanism |
| Reaction Time | 4–24 hrs | Real-time monitoring via HPLC |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Advanced: What advanced multidimensional NMR strategies can resolve overlapping signals in the structural elucidation of derivatives?
Answer:
- Basic Techniques:
- ¹H/¹³C NMR: Identify ester carbonyl (~170 ppm), methyl groups (δ 1.2–1.5 ppm), and dipropylamino protons (δ 2.5–3.0 ppm).
- GC-MS/EI-MS: Confirm molecular ion ([M⁺] at m/z ~215) and fragmentation patterns (e.g., loss of OMe group).
- HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water, 0.1% TFA) .
- Advanced NMR Strategies:
- COSY/TOCSY: Resolve coupling between adjacent protons (e.g., propyl chain spin systems).
- HSQC/HMBC: Correlate carbonyl carbons with adjacent methyl groups and nitrogen-bound protons.
- NOESY: Determine spatial proximity of methyl groups to the ester moiety for conformational analysis .
Basic: What are the critical considerations for handling and storing this compound to ensure chemical stability?
Advanced: How can accelerated stability studies under varying pH and temperature conditions predict degradation pathways?
Answer:
- Basic Protocols:
- Advanced Stability Studies:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation products (e.g., propionic acid derivatives) via LC-MS/MS.
- pH-Varied Solutions: Prepare buffers (pH 1–13) and monitor hydrolysis kinetics. Acidic conditions (pH <3) typically cleave the ester bond, while alkaline conditions (pH >10) hydrolyze the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
